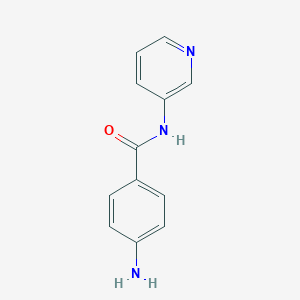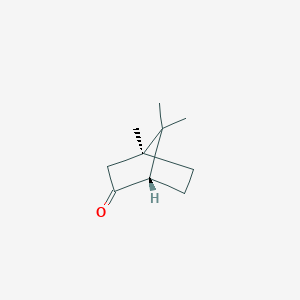
Epicamphor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epicamphor is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a derivative of camphor, a naturally occurring compound found in the wood of the camphor tree. Epicamphor has been synthesized using various methods, and its potential uses in scientific research have been explored extensively.
科学研究应用
Epicamphor has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, epicamphor has been found to inhibit the growth of cancer cells and possess anti-tumor properties.
作用机制
The mechanism of action of epicamphor is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, epicamphor has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
生化和生理效应
Epicamphor has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. Additionally, epicamphor has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. Furthermore, epicamphor has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of epicamphor is its high purity and yield when synthesized using the oxalic acid method. Additionally, epicamphor has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. However, the limitations of epicamphor include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for epicamphor research. One direction is the development of new drugs based on epicamphor's anti-inflammatory, analgesic, and antioxidant properties. Another direction is the investigation of epicamphor's potential as an anticancer agent. Additionally, the mechanism of action of epicamphor needs to be further elucidated to fully understand its effects on cells. Furthermore, the potential toxicity of epicamphor needs to be investigated to determine its safety for use in humans.
Conclusion
In conclusion, epicamphor is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Epicamphor's anti-inflammatory, analgesic, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on cells and determine its safety for use in humans.
合成方法
Epicamphor can be synthesized using various methods, including the oxidation of camphor with permanganate or chromium trioxide. The most common method involves the reaction of camphor with oxalic acid in the presence of acetic anhydride and acetic acid. The reaction yields epicamphor in high purity and yield.
属性
CAS 编号 |
10292-98-5 |
|---|---|
产品名称 |
Epicamphor |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(1S,4S)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChI 键 |
HFQTYOGWDNGZMS-XCBNKYQSSA-N |
手性 SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2 |
SMILES |
CC1(C2CCC1(CC2=O)C)C |
规范 SMILES |
CC1(C2CCC1(CC2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



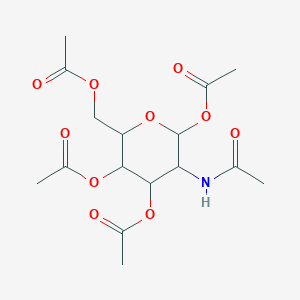
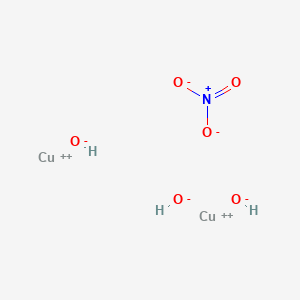
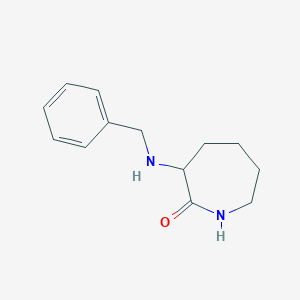
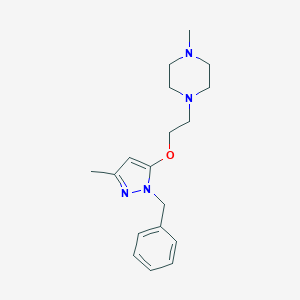
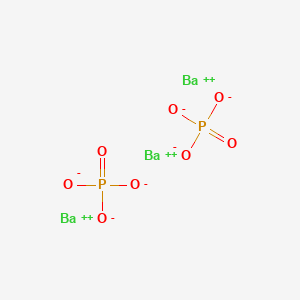
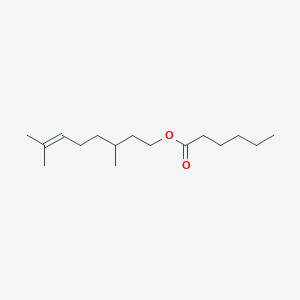
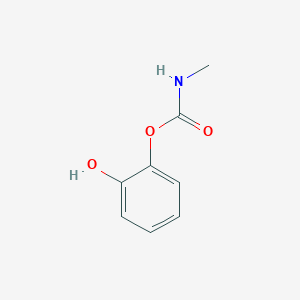
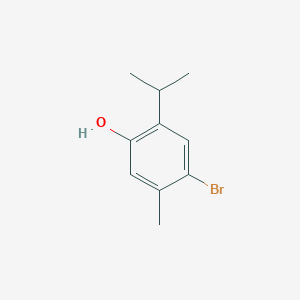

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
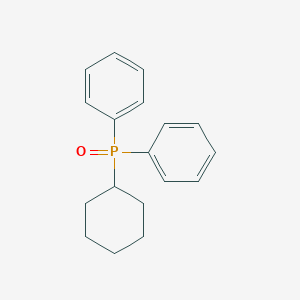
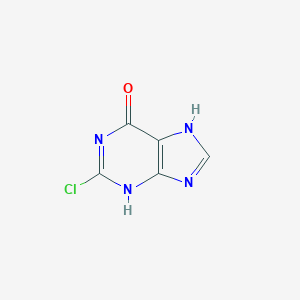
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
